molecular formula C7H4BrFN2O3 B14091752 4-Bromo-5-fluoro-2-nitrobenzamide

4-Bromo-5-fluoro-2-nitrobenzamide

Cat. No.: B14091752
M. Wt: 263.02 g/mol
InChI Key: RPZYWENRVPNPEE-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-nitrobenzamide is an organic compound with the molecular formula C7H4BrFN2O3 It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-nitrobenzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of 4-bromo-2-fluorobenzamide using a nitrating agent such as mixed acid (a combination of nitric acid and sulfuric acid) under controlled temperature conditions . The reaction is highly exothermic and requires careful temperature control to prevent the formation of byproducts.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous-flow reactors. This method offers better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch reactors . The continuous-flow process allows for precise control of temperature and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-nitrobenzamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Nucleophilic substitution: Substituted benzamides with different functional groups replacing the bromine atom.

    Reduction: 4-Bromo-5-fluoro-2-aminobenzamide.

    Oxidation: Oxidized derivatives of the benzamide ring.

Scientific Research Applications

4-Bromo-5-fluoro-2-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and fluorine atoms contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-fluoro-2-nitrobenzamide is unique due to the presence of all three functional groups (bromine, fluorine, and nitro) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H4BrFN2O3

Molecular Weight

263.02 g/mol

IUPAC Name

4-bromo-5-fluoro-2-nitrobenzamide

InChI

InChI=1S/C7H4BrFN2O3/c8-4-2-6(11(13)14)3(7(10)12)1-5(4)9/h1-2H,(H2,10,12)

InChI Key

RPZYWENRVPNPEE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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